5-Chloro-3-(1-pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
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Overview
Description
5-Chloro-3-(1-pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a chloro-substituted indole ring and a pentyl-tetrahydropyridinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pentyl-Tetrahydropyridinyl Moiety: This step involves the reaction of the chlorinated indole with a pentyl-tetrahydropyridinyl precursor under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(1-pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-3-(1-pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body, leading to modulation of biological pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Pathways: Alteration of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indole: A simpler indole derivative with similar chemical properties.
3-(1-Pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Lacks the chloro substitution but shares the pentyl-tetrahydropyridinyl moiety.
Uniqueness
5-Chloro-3-(1-pentyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is unique due to the combination of the chloro-substituted indole ring and the pentyl-tetrahydropyridinyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
79931-39-8 |
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Molecular Formula |
C18H24Cl2N2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-chloro-3-(1-pentyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C18H23ClN2.ClH/c1-2-3-4-9-21-10-7-14(8-11-21)17-13-20-18-6-5-15(19)12-16(17)18;/h5-7,12-13,20H,2-4,8-11H2,1H3;1H |
InChI Key |
XCGZBAPUFFSTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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